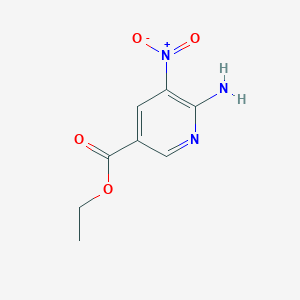

Ethyl 6-amino-5-nitropyridine-3-carboxylate

Description

Ethyl 6-amino-5-nitropyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group (-NH₂) at position 6, a nitro group (-NO₂) at position 5, and an ethyl ester (-COOEt) at position 2.

Properties

IUPAC Name |

ethyl 6-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOCMXIYAPVORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625349 | |

| Record name | Ethyl 6-amino-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90765-07-4 | |

| Record name | Ethyl 6-amino-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of ethyl 6-amino-3-pyridinecarboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 6-amino-5-nitropyridine-3-carboxylate may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

Nucleophiles: Various nucleophiles such as halides, amines, and thiols.

Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 6-amino-3-pyridinecarboxylate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Hydrolysis: 6-amino-5-nitropyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-nitropyridine-3-carboxylate depends on its specific application. In pharmaceutical applications, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the nitro and amino groups allows for various interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent groups or heterocyclic cores, leading to variations in electronic properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

- Ester Group Impact: Replacing the ethyl ester with a methyl group (e.g., methyl 6-amino-5-nitropyridine-3-carboxylate) reduces molecular weight and may alter solubility and boiling points due to decreased hydrophobicity .

- Substituent Effects: The chloro-substituted analog (ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate) exhibits enhanced electrophilicity, making it more reactive in nucleophilic aromatic substitution reactions .

- Heterocyclic Core Variation: Thiophene-based analogs (e.g., ethyl 2-amino-5-isopropylthiophene-3-carboxylate) shift applications toward materials science due to sulfur’s electron-rich nature, enabling use in conductive polymers .

Comparative Reactivity :

- Nitro Group Reduction: The nitro group in ethyl 6-amino-5-nitropyridine-3-carboxylate can be selectively reduced to an amine, enabling modular functionalization. This contrasts with thiophene derivatives, where nitro groups are less reactive due to sulfur’s electron-withdrawing effects .

- Ester Hydrolysis : Ethyl esters generally hydrolyze slower than methyl esters under basic conditions, offering tunable stability in drug delivery systems .

Biological Activity

Ethyl 6-amino-5-nitropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of ethyl 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of pyridine derivatives followed by carboxylation and subsequent amination. The general synthetic route includes:

- Nitration : Introduction of the nitro group at the 5-position using nitrating agents.

- Carboxylation : Conversion to the carboxylic acid derivative.

- Amination : Final introduction of the amino group at the 6-position through reductive amination or similar methods.

The overall yield and purity of these reactions can vary based on the specific reagents and conditions used.

Biological Activity

Ethyl 6-amino-5-nitropyridine-3-carboxylate has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that nitropyridine derivatives exhibit substantial antimicrobial properties against a range of pathogens. For instance, studies have shown that compounds with nitro groups can inhibit bacterial growth effectively due to their ability to interfere with cellular processes.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, which is attributed to the compound's ability to generate reactive oxygen species (ROS) that damage cellular components.

- Enzyme Inhibition : Ethyl 6-amino-5-nitropyridine-3-carboxylate has been evaluated for its role as an inhibitor of certain enzymes, including those involved in cancer metabolism and drug resistance mechanisms.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of nitropyridine derivatives, including ethyl 6-amino-5-nitropyridine-3-carboxylate, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro studies reported in Cancer Letters demonstrated that this compound induced apoptosis in HeLa cells with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events .

- Enzyme Interaction Studies : Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the inhibition of dihydrofolate reductase (DHFR) by ethyl 6-amino-5-nitropyridine-3-carboxylate. Kinetic studies revealed a competitive inhibition pattern with a Ki value of 15 µM .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.